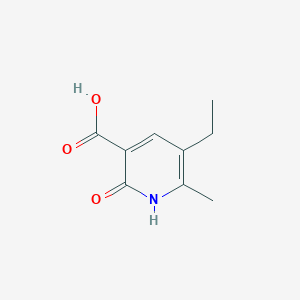![molecular formula C7H5ClN2S2 B13895357 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-B]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it a valuable scaffold for drug development and other scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of reagents such as hydrazonoyl halides and triethylamine in solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and computational chemistry can also aid in optimizing the synthetic process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Aplicaciones Científicas De Investigación
5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and exerting its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar thiazole-pyridine fused structure and exhibit similar pharmacological activities.
Thiazolo[5,4-b]pyridine derivatives: These compounds also have a fused thiazole-pyridine structure and are known for their potent inhibitory activities against various enzymes.
Uniqueness
5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine stands out due to its specific substitution pattern, which enhances its pharmacological properties. The presence of the chloro and methylsulfanyl groups contributes to its unique binding affinity and selectivity for molecular targets, making it a valuable compound for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C7H5ClN2S2 |
|---|---|
Peso molecular |
216.7 g/mol |
Nombre IUPAC |
5-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-10-6-4(12-7)2-3-5(8)9-6/h2-3H,1H3 |
Clave InChI |
UMADREYFZMNMHV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(S1)C=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
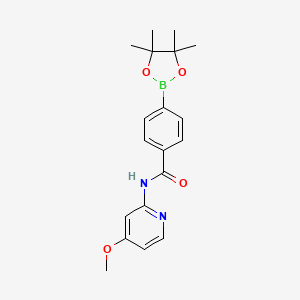
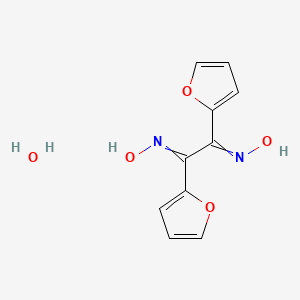
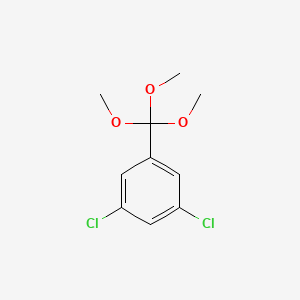
![Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate](/img/structure/B13895324.png)
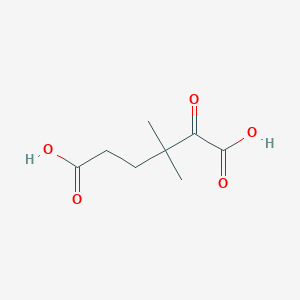
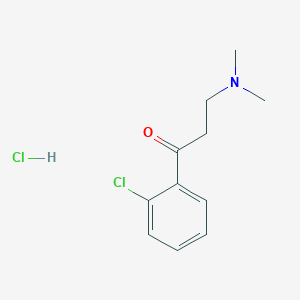
![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)


